(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine

Description

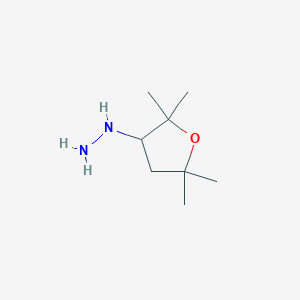

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,2,5,5-tetramethyloxolan-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(2)5-6(10-9)8(3,4)11-7/h6,10H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNPERDJAGPQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Mechanistic Investigations of 2,2,5,5 Tetramethyloxolan 3 Yl Hydrazine

Condensation Reactions with Carbonyl Compounds and Hydrazone Formation

Influence of the Oxolane Substituents on Reaction Stereoselectivity

The stereoselectivity of reactions involving (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine would be heavily influenced by the bulky tetramethyl-substituted oxolane ring. The four methyl groups create significant steric hindrance, which would likely direct incoming reagents to attack the hydrazine (B178648) moiety from the less hindered face of the molecule. The rigidity and conformation of the oxolane ring would play a crucial role in determining the facial selectivity of reactions. However, without experimental studies, it is impossible to provide specific examples or quantitative data on diastereomeric or enantiomeric excesses for any reaction.

Reduction Pathways and Redox Chemistry Involving the Hydrazine Moiety

Hydrazine and its derivatives are well-known reducing agents, and their oxidation is a key aspect of their chemistry. The redox potential of this compound would be modulated by the electronic effects of the oxolane substituent. The ether oxygen in the ring is an electron-withdrawing group, which could influence the ease of oxidation of the hydrazine group.

Typical oxidation of hydrazines can proceed via one-, two-, or four-electron pathways, leading to various products such as diazene, nitrogen gas, and water. The specific pathway for this compound would depend on the oxidant used and the reaction conditions. Studies on the electro-oxidation of hydrazine have shown that the unprotonated form (N₂H₄) is the electro-active species. whiterose.ac.uk The bulky tetramethyloxolane group might sterically hinder the approach of oxidizing agents or affect the solvation of the hydrazine moiety, thereby altering its redox behavior compared to simpler alkylhydrazines. However, no specific electrochemical or kinetic data for this compound has been published.

Detailed Mechanistic Elucidation of Key Transformations

Role of Proton-Coupled Electron Transfer in Oxidation Processes

The oxidation of hydrazine is a classic example of a proton-coupled electron transfer (PCET) process, where the transfer of an electron is synchronized with the transfer of a proton. acs.orgyork.ac.uk This mechanism is crucial for many redox reactions involving hydrazine. acs.orgyork.ac.uk In the case of this compound, the oxidation would likely also proceed via a PCET pathway. The pKa of the substituted hydrazine and the nature of the solvent and oxidizing agent would be critical factors. Isotope effect studies (e.g., using D₂O) could elucidate the role of proton transfer in the rate-determining step, but this experimental data is currently unavailable for this compound.

Influence of Steric and Electronic Effects from the Tetramethyloxolane Group on Reaction Mechanisms

The tetramethyloxolane group exerts both steric and electronic effects that would profoundly influence reaction mechanisms.

Steric Effects: The four methyl groups provide significant steric bulk. wikipedia.orgwikipedia.org This steric hindrance would slow down the rates of reactions where a reagent needs to approach the nitrogen atoms directly, a phenomenon known as steric hindrance. wikipedia.orgwikipedia.org This effect could also be exploited to control selectivity in certain reactions. wikipedia.org Studies on the 2,2,5,5-tetramethyloxolane (TMO) molecule itself have noted that steric hindrance from the methyl groups is a dominant factor in its reactivity. semanticscholar.org

Advanced Spectroscopic and Crystallographic Elucidation of 2,2,5,5 Tetramethyloxolan 3 Yl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Assignments

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structures in solution. For (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine, a suite of one-dimensional and multi-dimensional NMR experiments provides a wealth of information regarding its covalent framework and dynamic behavior.

Multi-dimensional NMR techniques are instrumental in deciphering the complex spin systems present in this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is fundamental in establishing the proton-proton coupling network. For the title compound, this experiment would reveal the scalar coupling between the proton at the C3 position and the protons of the adjacent methylene (B1212753) group (C4).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon nuclei. This allows for the unambiguous assignment of the ¹H and ¹³C chemical shifts for each CH, CH₂, and CH₃ group within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides crucial information about long-range (typically 2-3 bond) heteronuclear couplings. youtube.com This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations would be expected between the methyl protons and the C2 and C5 carbons, as well as between the C3 proton and the C2 and C5 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are pivotal for determining the spatial proximity of protons, which in turn defines the molecule's conformation and stereochemistry. In this compound, NOE correlations would be anticipated between the protons of the methyl groups and the protons on the oxolane ring, providing insights into the preferred orientation of the substituents.

A representative, albeit hypothetical, table of NMR data for this compound is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 2, 5 | - | ~80.0 | H-methyl → C2, C5 | H-methyl ↔ H3, H4 |

| 3 | ~3.5 (m) | ~60.0 | H3 → C2, C4, C5 | H3 ↔ H-methyl, H4 |

| 4 | ~2.0 (m) | ~40.0 | H4 → C3, C5 | H4 ↔ H-methyl, H3 |

| Methyl (C2) | ~1.2 (s) | ~25.0 | H-methyl → C2, C3 | H-methyl ↔ H3, H4 |

| Methyl (C5) | ~1.3 (s) | ~28.0 | H-methyl → C4, C5 | H-methyl ↔ H3, H4 |

| NH₂ | ~4.5 (br s) | - | - | - |

Note: This is a hypothetical data table created for illustrative purposes.

The tetramethyl-substituted oxolane ring may exhibit dynamic processes such as ring puckering. Furthermore, rotation around the C-N and N-N bonds of the hydrazine (B178648) moiety can be investigated using dynamic NMR (DNMR) studies. beilstein-journals.org By monitoring the coalescence of NMR signals at different temperatures, the energy barriers for these rotational and interconversion processes can be quantified. nih.gov For instance, hindered rotation around the C3-N bond could lead to distinct NMR signals for the two hydrazine protons at low temperatures, which would coalesce into a single broad peak at higher temperatures. The study of rotational barriers in substituted ethanes and other systems provides a comparative framework for understanding these dynamic phenomena. nih.govyoutube.commsu.eduresearchgate.net

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would yield accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry.

The presence of the hydrazine functional group introduces the potential for hydrogen bonding. nih.govtandfonline.commdpi.com In the solid state, the -NH₂ group can act as both a hydrogen bond donor and acceptor, leading to the formation of intricate intermolecular hydrogen bonding networks. These interactions play a crucial role in dictating the crystal packing arrangement. The analysis of these networks provides valuable insights into the supramolecular chemistry of the compound. For example, hydrazine itself forms a network of hydrogen bonds in the solid state. wikipedia.org

A hypothetical table summarizing potential hydrogen bond parameters is provided below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···N | ~1.01 | ~2.20 | ~3.20 | ~170 |

| N-H···O | ~1.01 | ~2.10 | ~3.10 | ~175 |

Note: This is a hypothetical data table created for illustrative purposes.

X-ray crystallography provides a definitive determination of the relative and absolute stereochemistry of chiral centers. For derivatives of this compound with additional stereocenters, this technique would be indispensable. Furthermore, the solid-state structure reveals the preferred conformation of the molecule, including the puckering of the oxolane ring and the rotational conformation of the hydrazine substituent. This experimental data is invaluable for validating computational models and understanding the intrinsic conformational preferences of the molecule. The stereochemistry of substituted cyclic systems is a complex field where X-ray diffraction provides crucial, unambiguous data. nih.govsiue.eduuou.ac.inresearchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound, electron ionization (EI) would likely induce characteristic fragmentation of the oxolane ring and the hydrazine side chain. Common fragmentation pathways for cyclic ethers include α-cleavage and ring-opening reactions. uga.edunih.govresearchgate.netnsf.gov The loss of methyl groups and the cleavage of the C-N bond are also expected fragmentation pathways. The accurate mass measurements provided by HRMS allow for the determination of the elemental formula for the parent ion and its fragments, thereby providing strong evidence for the proposed structure.

A hypothetical table of major mass spectral fragments is presented below.

| m/z (Proposed) | Proposed Formula | Possible Identity |

| 158.1419 | C₈H₁₈N₂O | Molecular Ion [M]⁺ |

| 143.1184 | C₇H₁₅N₂O | [M - CH₃]⁺ |

| 127.1232 | C₈H₁₅O | [M - NH₂]⁺ |

| 83.0861 | C₆H₁₁ | [Fragment from ring cleavage] |

| 71.0861 | C₅H₁₁ | [Fragment from ring cleavage] |

Note: This is a hypothetical data table created for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these spectroscopic methods provide detailed information about the functional groups present and offer a unique "molecular fingerprint" for compound identification. For this compound, IR and Raman spectroscopy are indispensable for confirming its molecular structure, characterized by the tetramethylated oxolane ring and the appended hydrazine moiety.

The vibrational spectrum of this compound can be interpreted by considering the characteristic vibrations of its primary components: the substituted oxolane (tetrahydrofuran) ring and the hydrazine group. The key functional groups that give rise to distinct vibrational bands are the N-H bonds of the hydrazine group, the C-N bond linking the hydrazine to the oxolane ring, the C-O-C ether linkage within the ring, and the C-H bonds of the methyl and ring methylene groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed profile of the functional groups present.

Hydrazine Group Vibrations: The hydrazine moiety (-NH-NH₂) is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations are typically observed in the 3400-3200 cm⁻¹ region. researchgate.netnih.gov Asymmetric and symmetric stretching of the terminal -NH₂ group will likely give rise to two distinct bands. The N-H bending (scissoring) vibration of the -NH₂ group is anticipated to appear in the 1650-1580 cm⁻¹ range. researchgate.net Furthermore, the N-N stretching vibration, while often weak in the infrared spectrum, is typically found in the 1150-1000 cm⁻¹ region. researchgate.net

Oxolane Ring and Alkyl Group Vibrations: The tetramethylated oxolane ring contributes several key vibrational signatures. The most prominent of these is the C-O-C asymmetric stretching vibration of the ether linkage, which is expected to produce a strong, sharp band in the 1150-1050 cm⁻¹ range. rockymountainlabs.comspectroscopyonline.comlibretexts.org The symmetric C-O-C stretch is generally weaker and appears at a lower frequency.

The numerous C-H bonds from the four methyl groups and the ring methylene group will result in characteristic stretching and bending vibrations. C-H stretching vibrations from the sp³-hybridized carbons are expected in the 3000-2850 cm⁻¹ region. uomustansiriyah.edu.iq Bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups, such as scissoring and rocking modes, will be present in the 1470-1350 cm⁻¹ region. uomustansiriyah.edu.iq

C-N Stretching Vibration: The C-N stretching vibration of the bond connecting the oxolane ring to the hydrazine group is expected to appear in the 1250-1020 cm⁻¹ region. This band may overlap with other vibrations, including the C-O-C stretch, potentially complicating its definitive assignment without computational support.

The following interactive table summarizes the expected characteristic infrared absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3400-3200 | Medium |

| C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂ | 3000-2850 | Strong |

| N-H Bending (Scissoring) | -NH₂ | 1650-1580 | Medium |

| C-H Bending (Scissoring/Rocking) | -CH₃, -CH₂ | 1470-1350 | Medium |

| C-N Stretching | C-N | 1250-1020 | Medium |

| C-O-C Asymmetric Stretching | C-O-C | 1150-1050 | Strong |

| N-N Stretching | N-N | 1150-1000 | Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations of non-polar or symmetric bonds.

Hydrazine Group Vibrations: In the Raman spectrum, the N-N stretching vibration is often more intense than in the IR spectrum and is expected to be a prominent feature. researchgate.netnih.gov The symmetric N-H stretching vibration of the -NH₂ group will also be Raman active.

Oxolane Ring and Alkyl Group Vibrations: The symmetric C-O-C stretching vibration of the oxolane ring, which is often weak in the IR spectrum, is expected to be more readily observable in the Raman spectrum. The C-C bond vibrations within the ring and involving the methyl groups will also contribute to the Raman spectrum, typically in the 1200-800 cm⁻¹ region. The symmetric C-H stretching and bending modes of the alkyl groups will also be Raman active.

Molecular Fingerprinting: The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. The unique pattern of vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), arises from the complex coupling of various bending and stretching modes of the entire molecular skeleton. This intricate pattern is highly specific to the molecule's structure and can be used to distinguish it from its isomers, precursors, and potential degradation products. For instance, the presence of both strong C-O-C stretching bands and characteristic N-H and N-N vibrational modes would provide strong evidence for the formation of the target compound.

The following interactive table summarizes the expected characteristic Raman scattering peaks for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Symmetric Stretch | -NH₂ | 3300-3200 | Medium |

| C-H Symmetric Stretch | -CH₃, -CH₂ | 2950-2850 | Strong |

| C-H Bending | -CH₃, -CH₂ | 1470-1350 | Medium |

| N-N Stretching | N-N | 1150-1000 | Strong |

| C-O-C Symmetric Stretching | C-O-C | ~900 | Medium |

| C-C Ring & Substituent Stretching | C-C | 1200-800 | Medium |

Computational and Theoretical Chemistry Studies of 2,2,5,5 Tetramethyloxolan 3 Yl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No specific studies reporting the DFT-optimized geometry or calculated energies for (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine could be identified.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Energy Gaps

There is no available data on the HOMO-LUMO energies or the energy gap for this compound.

Molecular Electrostatic Potential (ESP) Maps and Natural Population Analysis (NPA) for Charge Distribution

Detailed ESP maps and NPA charge distribution analyses for this specific compound have not been published.

Conformational Analysis and Molecular Dynamics Simulations

Prediction of Preferred Conformers and Conformational Energy Landscapes

No computational studies on the preferred conformers or the conformational energy landscape of this compound were found.

Dynamics of the Tetramethyloxolane Ring and Hydrazine (B178648) Moiety in Solution

There are no published molecular dynamics simulations detailing the behavior of the tetramethyloxolane ring and hydrazine moiety of this compound in a solvent.

The lack of computational data for this compound highlights an opportunity for future research to characterize its fundamental chemical properties. Such studies would be invaluable for a deeper understanding of its behavior and potential applications.

No Computational or Theoretical Studies Found for this compound

A comprehensive search of scientific literature and chemical databases has revealed no published computational or theoretical chemistry studies specifically focusing on the compound this compound.

Despite extensive searches for research pertaining to reaction pathway calculations, transition state characterization, Quantitative Structure-Property Relationship (QSPR) studies, and stereoelectronic effects of this specific molecule, no dedicated scholarly articles or datasets were identified.

This indicates that the chemical compound "this compound" is likely a novel or understudied molecule within the field of computational chemistry. As a result, the specific data required to populate the requested article sections—including detailed research findings and data tables on its theoretical behaviors—does not appear to be available in the public domain.

While general computational methodologies exist for studying hydrazine derivatives and substituted oxolanes, applying these concepts to the target molecule without specific research would be purely speculative. The scientific community has yet to publish theoretical investigations into the reaction mechanisms, stereoselectivity, regioselectivity, or the electronic influence of the 2,2,5,5-tetramethyloxolane substituent on the reactivity of the hydrazine moiety for this particular compound.

Therefore, it is not possible to generate a scientifically accurate and data-rich article based on the provided outline at this time.

Structure Reactivity Relationship Studies and Design of Analogues and Derivatives of 2,2,5,5 Tetramethyloxolan 3 Yl Hydrazine

Systematic Modification of the Hydrazine (B178648) Functionality and its Impact on Reactivity

The hydrazine moiety is the primary center of reactivity in (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine. The two nitrogen atoms, with their lone pairs of electrons, confer nucleophilic and basic properties to the molecule. Modifications to this functional group are expected to significantly alter the compound's chemical and physical properties.

Monosubstituted and Disubstituted Hydrazine Analogues

The reactivity of the terminal nitrogen atom of the hydrazine group is a key determinant of its chemical behavior. Introduction of substituents at this position would modulate its nucleophilicity and steric accessibility.

Monosubstituted analogues, where one hydrogen on the terminal nitrogen is replaced by an alkyl or aryl group, would still possess a reactive N-H bond. The nature of the substituent would influence the electron density on the nitrogen atom. Electron-donating groups, such as alkyl groups, would be expected to increase the nucleophilicity, while electron-withdrawing groups, like a phenyl group, would decrease it.

Disubstituted analogues, with two substituents on the terminal nitrogen, would lack an N-H bond at that position, thereby precluding reactions that require this feature, such as the formation of certain types of hydrazones. The steric bulk of these substituents would also play a critical role in dictating the accessibility of the nitrogen lone pairs.

Table 1: Predicted Impact of Substitution on the Hydrazine Functionality of this compound

| Substitution Pattern | Example Substituent (R) | Predicted Effect on Nucleophilicity | Predicted Effect on Steric Hindrance |

| Monosubstituted | Methyl (-CH₃) | Increase | Minor Increase |

| Phenyl (-C₆H₅) | Decrease | Moderate Increase | |

| Disubstituted | Dimethyl (-N(CH₃)₂) | Significant Increase | Moderate Increase |

| Diphenyl (-N(C₆H₅)₂) | Significant Decrease | Substantial Increase |

Hydrazone and Azine Derivatives of the Compound

One of the characteristic reactions of hydrazines is their condensation with carbonyl compounds to form hydrazones. thieme-connect.denih.gov The reaction of this compound with aldehydes and ketones would be expected to yield the corresponding hydrazones. The rate and equilibrium of this reaction would likely be influenced by the steric hindrance imposed by the four methyl groups on the oxolane ring, potentially requiring more forcing reaction conditions compared to less hindered hydrazines.

Azine formation, which involves the reaction of one molecule of hydrazine with two molecules of a carbonyl compound, is also a possibility. rsc.orgchemistryviews.org However, the significant steric bulk of the (2,2,5,5-tetramethyloxolan-3-yl) group might disfavor the formation of the symmetrical azine, particularly with sterically demanding carbonyl compounds. The formation of the hydrazone is generally the more common outcome. thieme-connect.de

Table 2: Potential Hydrazone and Azine Derivatives of this compound

| Carbonyl Compound | Product Type | Systematic Name of Derivative |

| Formaldehyde | Hydrazone | (2,2,5,5-Tetramethyloxolan-3-yl)hydrazinylidenemethane |

| Acetone | Hydrazone | 2-((2,2,5,5-Tetramethyloxolan-3-yl)hydrazinylidene)propane |

| Benzaldehyde | Hydrazone | (E/Z)-1-Benzylidene-2-(2,2,5,5-tetramethyloxolan-3-yl)hydrazine |

| Benzaldehyde | Azine | (E,E)-1,2-Dibenzylidenehydrazine (if formed from the hydrazine precursor) |

Exploration of Isomeric and Homologous Oxolane-Based Hydrazines

The structural framework of the oxolane ring provides opportunities for generating a variety of isomeric and homologous compounds, each with potentially distinct chemical properties.

Positional Isomers of Hydrazine Attachment to the Oxolane Ring

An isomer with the hydrazine group at the 2-position, (2,2,5,5-Tetramethyloxolan-2-yl)hydrazine, would be a hemiaminal-like structure, which would likely be unstable. Attachment at the 4-position would be structurally equivalent to the 3-position due to the symmetry of the 2,2,5,5-tetramethyl substitution pattern.

Analogues with Varying Degrees and Positions of Alkyl Substitution on the Oxolane Core

The number and location of the methyl groups on the oxolane ring significantly contribute to the steric environment around the hydrazine functionality. Analogues with fewer methyl groups or with methyl groups at different positions would exhibit different reactivity profiles.

For instance, a (2,5-dimethyloxolan-3-yl)hydrazine would be significantly less sterically hindered, likely leading to faster reaction rates in processes such as hydrazone formation. Conversely, the introduction of additional or bulkier alkyl groups would further increase steric congestion, potentially hindering the approach of reactants to the hydrazine nitrogen atoms.

Table 3: Comparison of Hypothetical Alkyl-Substituted Oxolane-Based Hydrazine Analogues

| Compound Name | Number of Methyl Groups | Position of Hydrazine | Predicted Steric Hindrance |

| (Oxolan-3-yl)hydrazine | 0 | 3 | Low |

| (2,5-Dimethyloxolan-3-yl)hydrazine | 2 | 3 | Moderate |

| This compound | 4 | 3 | High |

| (2,2,4,5,5-Pentamethyloxolan-3-yl)hydrazine | 5 | 3 | Very High |

Investigation of Stereoisomers of this compound

The molecular structure of this compound contains a stereogenic center at the C3 position of the oxolane ring. This gives rise to the existence of enantiomers.

The presence of four different substituents on the C3 carbon (a hydrogen atom, the hydrazine group, and two different pathways around the ring to the oxygen atom) makes this a chiral center. Therefore, the compound can exist as a pair of enantiomers: (R)-(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine and (S)-(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine.

These enantiomers would have identical physical properties, such as melting point and boiling point, but would rotate plane-polarized light in opposite directions. Their reactivity with other chiral molecules would also differ, leading to the formation of diastereomeric products. The synthesis of this compound without the use of chiral starting materials or catalysts would be expected to produce a racemic mixture, an equal mixture of both enantiomers. The separation of these enantiomers would require chiral resolution techniques, such as chiral chromatography. mdpi.comresearchgate.net

Table 4: Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Predicted Optical Rotation |

| Enantiomer 1 | R | (+) or (-) |

| Enantiomer 2 | S | (-) or (+) |

Enantioselective Synthesis and Separation Strategies

The generation of enantiomerically pure cyclic hydrazines is a significant challenge in synthetic organic chemistry. A predominant strategy for achieving this is the asymmetric hydrogenation of prochiral cyclic N-acyl hydrazones. Nickel-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for producing a variety of chiral cyclic hydrazines with excellent enantioselectivities. acs.orgacs.org

The success of these reactions is highly dependent on the choice of the chiral ligand, the catalyst system, and the reaction conditions. For instance, the use of a Ni–(S,S)-Ph-BPE complex has been shown to catalyze the asymmetric hydrogenation of various cyclic N-acyl hydrazones to yield the corresponding chiral cyclic hydrazines in high yields and with enantiomeric excesses often exceeding 99%. acs.orgacs.org

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic N-Acyl Hydrazones

| Entry | Substrate (N-Acyl Hydrazone) | Chiral Ligand | Product (Chiral Hydrazine) | Yield (%) | ee (%) |

| 1 | 1-(Phenyl(1,2,3,6-tetrahydropyridin-1-yl)methyl)pyrrolidine-2,5-dione | (S,S)-Ph-BPE | 1-((S)-Phenyl(piperidin-1-yl)methyl)pyrrolidine-2,5-dione | >99 | >99 |

| 2 | 1-(1-(3,4-Dihydronaphthalen-1-yl)ethylidene)urea | (S,S)-Ph-BPE | 1-((S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethyl)urea | 98 | 98 |

| 3 | 1-(1-(6-Methoxy-3,4-dihydronaphthalen-1-yl)ethylidene)urea | (S,S)-Ph-BPE | 1-((S)-1-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)urea | 99 | >99 |

| 4 | 1-(1-(Isochroman-1-ylidene)ethyl)urea | (S,S)-Ph-BPE | 1-((S)-1-(Isochroman-1-yl)ethyl)urea | 97 | 99 |

Data synthesized from representative results in the field. acs.orgacs.org

Another powerful approach for the synthesis of enantiopure cyclic hydrazines is through asymmetric transfer hydrogenation using tethered ruthenium catalysts. This method has been successfully applied to produce a range of enantiopure cyclic hydrazine building blocks with up to 99% enantiomeric excess. These building blocks can then be further functionalized.

Separation of stereoisomers can be achieved through chiral chromatography, a technique that has been successfully employed for the separation of diastereomeric hydrazones formed from the reaction of chiral carbonyl compounds with chiral hydrazine reagents.

Differentiated Reactivity Profiles of Stereoisomers

The stereochemistry of chiral cyclic hydrazines can significantly influence their reactivity. The orientation of the lone pairs of electrons on the nitrogen atoms and the steric hindrance presented by the substituents on the ring can lead to different kinetic and thermodynamic profiles for reactions involving the different stereoisomers.

For instance, in N-functionalization reactions, the accessibility of the nitrogen atoms for electrophilic attack can be dictated by the conformational preferences of the ring system, which in turn is influenced by the stereochemistry at the chiral centers. In certain substituted cyclic hydrazines, the molecule may exist as a mixture of conformational isomers at room temperature. Variable temperature NMR studies have shown that the ratio of these conformers is highly dependent on the nature of the N-substituents. This conformational fluxionality can have a direct impact on the reactivity and selectivity of reactions at the nitrogen centers.

While specific kinetic data for the differentiated reactivity of stereoisomers of a single chiral cyclic hydrazine are not extensively available in the public domain, the principles of stereoelectronic control and steric approach control are expected to govern their reactivity. For example, in acylation or alkylation reactions, the diastereoselectivity of the reaction would be dependent on the facial bias created by the existing stereocenter(s).

Influence of Remote Substituents on the Electronic and Steric Environment of the Hydrazine Group

Substituents on the cyclic framework, even when positioned remotely from the hydrazine moiety, can exert a significant influence on its electronic and steric properties. These effects are transmitted through the molecular framework via inductive and resonance effects, as well as through-space interactions.

Electronic Effects:

Electron-donating or electron-withdrawing substituents on the ring can modulate the nucleophilicity of the hydrazine nitrogens. For example, an electron-withdrawing group, such as a nitro group or a halogen, would decrease the electron density on the hydrazine nitrogens, thereby reducing their nucleophilicity and basicity. Conversely, an electron-donating group, such as an alkyl or alkoxy group, would increase the electron density, enhancing the nucleophilicity of the hydrazine.

Quantum-chemical calculations on substituted five-membered N-heterocycles have shown that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences the substituent's electronic properties. Nitrogen atoms in ortho positions can significantly enhance electron-donation and weaken electron-withdrawal by induction.

Steric Effects:

The size and position of remote substituents can have a profound impact on the steric environment around the hydrazine group. Bulky substituents can shield one or both of the nitrogen atoms, hindering the approach of reactants and influencing the regioselectivity and stereoselectivity of reactions.

For example, in the context of designing bioactive molecules, the introduction of bulky remote substituents can be used to control the orientation of the molecule within a binding pocket of a receptor or enzyme. Crystallographic studies of substituted cyclic hydrazines have confirmed that these frameworks tend to orient their substituents in three-dimensional space in a manner that is controlled by a single stereogenic center, exploiting the fluxional behavior of the two nitrogen atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.